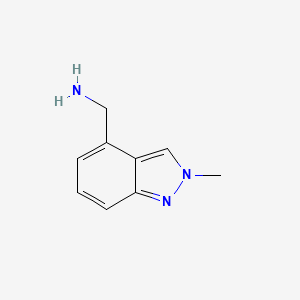

(2-Methyl-2H-indazol-4-YL)methanamine

Übersicht

Beschreibung

“(2-Methyl-2H-indazol-4-YL)methanamine” is a chemical compound with the molecular formula C9H11N3 . It is used for research purposes.

Synthesis Analysis

The synthesis of 2H-indazoles, such as “(2-Methyl-2H-indazol-4-YL)methanamine”, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization, has been used to access the 2-phenyl-2H-indazole scaffold .Molecular Structure Analysis

The molecular structure of “(2-Methyl-2H-indazol-4-YL)methanamine” can be represented by the InChI code1S/C9H11N3/c1-12-9 (6-10)7-4-2-3-5-8 (7)11-12/h2-5H,6,10H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Inflammatory Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 2H-Indazole derivatives have been synthesized and tested against selected intestinal and vaginal pathogens, including protozoa, bacteria, and yeasts . They are designed by hybridizing cyclic systems commonly found in antimicrobial and anti-inflammatory compounds .

- Methods of Application: The specific methods of synthesis and application are not detailed in the source, but it mentions that these compounds were tested against various pathogens .

- Results: Some of the synthesized compounds showed antiprotozoal activity and were more potent than the reference drug metronidazole . Two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Anti-Inflammatory Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone .

- Methods of Application: The specific methods of synthesis and application are not detailed in the source .

- Results: The compound showed anti-inflammatory activity similar to that of phenylbutazone and greater than that of benzidamine .

Synthesis of Indazoles

- Scientific Field: Organic Chemistry

- Application Summary: 2H-Indazoles can be synthesized through various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions that these compounds were synthesized through various strategies .

- Results: This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Antihypertensive Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents .

- Methods of Application: The specific methods of synthesis and application are not detailed in the source .

- Results: Several recently marketed drugs contain indazole structural motif .

Parkinson’s Disease Treatment

- Scientific Field: Medicinal Chemistry

- Application Summary: A structurally novel, highly potent drug-like compound, cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1 H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) 178, developed by Merck, is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson′s disease (PD) .

- Methods of Application: The specific methods of synthesis and application are not detailed in the source .

- Results: The compound has been developed as a potential treatment for Parkinson’s disease .

C–H Functionalization of 2H-Indazoles

- Scientific Field: Organic Chemistry

- Application Summary: 2H-Indazoles can undergo late-stage functionalization via C–H activation, an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

- Methods of Application: The specific methods of synthesis and application are not detailed in the source .

- Results: This review article summarized recent achievements in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

Zukünftige Richtungen

Indazole, the core structure in “(2-Methyl-2H-indazol-4-YL)methanamine”, has been identified as a medicinally important heterocyclic moiety. Given the wide variety of biological properties exhibited by indazole derivatives, it is expected that the medicinal properties of indazole will continue to be explored in the future for the treatment of various pathological conditions .

Eigenschaften

IUPAC Name |

(2-methylindazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKAXYUHJAXWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-2H-indazol-4-YL)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)

![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)

![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)

![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)

![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)

![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)

![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)

![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)

![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)